Ostruthin

Catalog No.
S538291
CAS No.
148-83-4
M.F
C19H22O3
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ostruthin

CAS Number

148-83-4

Product Name

Ostruthin

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+

InChI Key

INBMTJJPUABOQJ-VGOFMYFVSA-N

SMILES

CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C

Solubility

Soluble in DMSO

Synonyms

6-(3,7-dimethyl-2,6-octadienyl)-7-hydroxycoumarin, 6-geranyl-7-hydroxycoumarin, ostruthin

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/C)C

Description

The exact mass of the compound Ostruthine is 298.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83434. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. It belongs to the ontological category of terpene lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial and Anthelmintic Agent

Specific Scientific Field: Pharmaceutical Science, Microbiology

Summary of the Application: Ostruthin has been identified as a pluripotent antimicrobial and anthelmintic agent. It has shown promising results against Staphylococcus aureus and the nematode Caenorhabditis elegans .

Methods of Application or Experimental Procedures: The biochemometric approach ELINA was used to investigate the phytochemical characteristics of the multicomponent mixture of Peucedanum ostruthium extract (PO-E) to identify the anti-infective constituent(s) targeting Staphylococcus aureus and Caenorhabditis elegans .

Results or Outcomes Obtained: Heterocovariance analyses unambiguously identified ostruthin as an anti-staphylococcal constituent, which potently also inhibited Enterococcus spp. Anthelmintic activity against Caenorhabditis elegans was due to a combinatorial effect of ostruthin and isoimperatorin .

Anti-Inflammatory Agent

Specific Scientific Field: Pharmaceutical Science, Oncology

Summary of the Application: Alkyl triphenylphosphonium (TPP) derivatives from ostruthin have been evaluated for their potential as anti-inflammatory agents, specifically targeting the Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells .

Methods of Application or Experimental Procedures: The synthesis of alkyl TPP ostruthin derivatives was carried out, and their effects were evaluated on the up-regulation of cell-surface intercellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma A549 cells stimulated with tumor necrosis factor-α (TNF-α) .

Results or Outcomes Obtained: The heptyl TPP ostruthin derivative (termed OS8) attenuated the up-regulation of ICAM-1 mRNA expression at concentrations higher than 40 µM in TNF-α-stimulated A549 cells. OS8 inhibited TNF-α-induced nuclear factor κB (NF-κB)-responsive luciferase reporter activity at concentrations higher than 40 µM .

Efflux Pump Inhibition and Resistance Modulation

Summary of the Application: Ostruthin has been found to have anti-mycobacterial potential and resistance modulating effects on ethidium bromide activity. The major antibacterial effect was attributed to ostruthin .

Methods of Application or Experimental Procedures: Peucedanum ostruthium extracts, fractions, and isolated compounds were investigated regarding their antimicrobial and resistance-modulatory effects as well as efflux pump inhibition in Mycobacterium smegmatis .

Results or Outcomes Obtained: The more lipophilic the substrate, the greater the antimicrobial effect. Imperatorin caused potent modulatory effects by interfering with the action of the major LfrA efflux pump in M. smegmatis .

Antimycobacterial Agent

Summary of the Application: Ostruthin, a coumarin found in Peucedanum ostruthium roots, shows pronounced antimycobacterial activity, comparable to ethambutol and isoniazid, with potential therapeutic applications in treating various Mycobacterial infections .

Ostruthin, scientifically known as 6-geranyl-7-hydroxycoumarin, is a naturally occurring compound belonging to the class of furanocoumarins. It is primarily extracted from the roots of various plants, particularly from the genus Peucedanum, which is known for its diverse biological activities. Ostruthin has garnered attention due to its potential therapeutic properties, including antimicrobial, anxiolytic, and antidepressive effects. Its unique structure, characterized by a geranyl group attached to a hydroxycoumarin backbone, contributes to its bioactivity and interaction with biological systems .

Anti-inflammatory activity

Studies suggest ostruthin might suppress the production of inflammatory mediators like nitric oxide and cyclooxygenase-2 in immune cells []. This indicates a potential role in reducing inflammation.

Antimycobacterial activity

Ostruthin has shown inhibitory effects against various Mycobacterium species, including those associated with tuberculosis []. The exact mechanism of this action remains under investigation, but it might involve disrupting the bacterial cell wall or membrane.

Leading to the formation of reactive intermediates that may contribute to its biological effects. Its interactions with other compounds can also lead to the formation of derivatives that enhance pharmacological properties. For instance, studies have shown that ostruthin can interact with various biological macromolecules, altering their function and potentially leading to therapeutic outcomes .

Ostruthin exhibits a range of biological activities:

  • Antimicrobial Activity: It has been identified as an effective anti-staphylococcal agent, demonstrating significant inhibition against Staphylococcus aureus and other pathogens .
  • Anxiolytic and Antidepressive Effects: Research indicates that ostruthin may exert anxiolytic and antidepressant effects through modulation of TREK-1 potassium channels, suggesting a mechanism distinct from traditional anxiolytics .
  • Vascular Smooth Muscle Cell Inhibition: Ostruthin has shown potential in inhibiting serum-stimulated proliferation in vascular smooth muscle cells, which may have implications for cardiovascular health .

The synthesis of ostruthin can be achieved through several methods:

  • Natural Extraction: Ostruthin is primarily obtained from the rhizomes of Peucedanum ostruthium, where it exists alongside other bioactive compounds.
  • Chemical Synthesis: Total synthesis methods have been developed, including the para-Claisen rearrangement of coumarate ester derivatives to produce ostruthin and its analogs . Additionally, alkyl triphenylphosphonium derivatives of ostruthin have been synthesized to enhance its pharmacokinetic properties .

Ostruthin has several potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and neuroprotective properties, ostruthin could be developed into new therapeutic agents for treating infections and mood disorders.
  • Agriculture: Its nematicidal properties suggest potential use in pest control within agricultural practices .
  • Cosmetics: Given its photoprotective properties, it may be incorporated into skincare products to mitigate phototoxic reactions associated with other furanocoumarins.

Studies on ostruthin's interactions reveal its ability to bind with various proteins and enzymes within the body. For example, its interaction with TREK-1 channels highlights its potential as a therapeutic agent for anxiety and depression. Furthermore, research indicates that ostruthin's hydrophobic interactions with cellular membranes could influence its bioavailability and efficacy .

Ostruthin shares structural similarities with several other coumarins and furanocoumarins. Notable compounds include:

Compound NameStructure TypeBiological ActivityUnique Features
IsoimperatorinFuranocoumarinAntimicrobialHigher potency against specific pathogens
SuberosinLinear CoumarinAntimicrobialExhibits different pharmacological profiles
BergaptenFuranocoumarinPhototoxicity-related effectsKnown for severe phototoxic reactions

Ostruthin's uniqueness lies in its specific combination of antimicrobial activity and neuroprotective effects, setting it apart from these similar compounds. The presence of the geranyl group in ostruthin enhances its lipophilicity compared to others like isoimperatorin or suberosin, potentially influencing its distribution and activity within biological systems .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Exact Mass

298.1569

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XHK3RR9BOR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

148-83-4

Wikipedia

Ostruthin

Dates

Modify: 2024-04-14
1: Tuan Anh HL, Kim DC, Ko W, Ha TM, Nhiem NX, Yen PH, Tai BH, Truong LH, Long VN, Gioi T, Hong Quang T, Minh CV, Oh H, Kim YC, Kiem PV. Anti-inflammatory coumarins from Paramignya trimera. Pharm Biol. 2017 Dec;55(1):1195-1201. doi: 10.1080/13880209.2017.1296001. PubMed PMID: 28245363; PubMed Central PMCID: PMC6130569.
2: Qi J, Ojika M, Sakagami Y. Differentiation in a rat PC12 cell line induced by ostruthin and (-)-bornyl ferulate, constituents of a Chinese herbal medicine. Biosci Biotechnol Biochem. 1999 Aug;63(8):1501-2. PubMed PMID: 10501010.
3: Schinkovitz A, Gibbons S, Stavri M, Cocksedge MJ, Bucar F. Ostruthin: an antimycobacterial coumarin from the roots of Peucedanum ostruthium. Planta Med. 2003 Apr;69(4):369-71. PubMed PMID: 12709907.
4: Joa H, Vogl S, Atanasov AG, Zehl M, Nakel T, Fakhrudin N, Heiss EH, Picker P, Urban E, Wawrosch C, Saukel J, Reznicek G, Kopp B, Dirsch VM. Identification of ostruthin from Peucedanum ostruthium rhizomes as an inhibitor of vascular smooth muscle cell proliferation. J Nat Prod. 2011 Jun 24;74(6):1513-6. doi: 10.1021/np200072a. Epub 2011 May 31. PubMed PMID: 21627108; PubMed Central PMCID: PMC3122331.
5: DADAK V, RAJDOVSKY G. [ON THE ANTIBIOTIC EFFECT OF NATURAL COUMARINS. V. MODIFICATION OF THE EFFECT OF THE TERPENE COUMARIN OSTRUTHIN BY SURFACE-ACTIVE AGENTS]. Cesk Farm. 1964 Jun;13:248-53. Czech. PubMed PMID: 14170351.
6: Joseph A, Thuy TTT, Thanh LT, Okada M. Antidepressive and anxiolytic effects of ostruthin, a TREK-1 channel activator. PLoS One. 2018 Aug 15;13(8):e0201092. doi: 10.1371/journal.pone.0201092. eCollection 2018. PubMed PMID: 30110354; PubMed Central PMCID: PMC6093650.
7: DADAK V, KUBA M. [ON THE ANTIBIOTIC ACTION OF NATURAL COUMARINS. IV. ON THE MECHANISM OF ANTIBACTERIAL ACTION OF OSTRUTHIN]. Cesk Farm. 1963 Jul;12:301-9. Czech. PubMed PMID: 14067710.
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11: Nguyen VT, Sakoff JA, Scarlett CJ. Physicochemical Properties, Antioxidant and Anti-proliferative Capacities of Dried Leaf and Its Extract from Xao tam phan (Paramignya trimera). Chem Biodivers. 2017 Jun;14(6). doi: 10.1002/cbdv.201600498. Epub 2017 May 3. PubMed PMID: 28122160.
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13: Zboril P, Dadák V. Hydrophobic interaction of isoprenic coumarin ostruthin with nonphosphorylating mitochondrial fragments. Arch Biochem Biophys. 1973 Nov;159(1):249-58. PubMed PMID: 4798898.
14: Liu R, Sun Q, Shi Y, Kong L. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. J Chromatogr A. 2005 May 27;1076(1-2):127-32. PubMed PMID: 15974078.
15: Mikes V, Dadák V. Interaction of lipophilic quinones with membrane fragments of Paracoccus denitrificans and Staphylococcus epidermidis. Biochem J. 1979 Apr 15;180(1):69-73. PubMed PMID: 486107; PubMed Central PMCID: PMC1161020.
16: Cai Y, Kleiner H, Johnston D, Dubowski A, Bostic S, Ivie W, DiGiovanni J. Effect of naturally occurring coumarins on the formation of epidermal DNA adducts and skin tumors induced by benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene in SENCAR mice. Carcinogenesis. 1997 Aug;18(8):1521-7. PubMed PMID: 9276625.
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18: Nguyen VT, Scarlett CJ. Cytotoxic activity of extracts and fractions from Paramignya trimera root and Phyllanthus amarus against pancreatic cancer cell lines. J Cancer Res Ther. 2019 Jan-Mar;15(1):245-249. doi: 10.4103/jcrt.JCRT_85_18. PubMed PMID: 30880785.
19: Vogl S, Zehl M, Picker P, Urban E, Wawrosch C, Reznicek G, Saukel J, Kopp B. Identification and quantification of coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS. J Agric Food Chem. 2011 May 11;59(9):4371-7. doi: 10.1021/jf104772x. Epub 2011 Mar 22. PubMed PMID: 21425828.
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